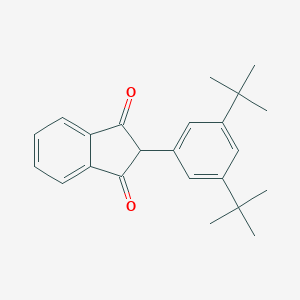
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-, also known as DIBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used in the synthesis of organic compounds and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species, leading to the formation of new bonds. This mechanism has been utilized in various organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. However, it has been shown to exhibit some cytotoxic effects in cancer cells. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, the limitations of this compound include its limited solubility in certain solvents and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is a promising compound with potential applications in various fields, including organic synthesis and medicine. The synthesis of this compound can be achieved through various methods, and it has shown promising results in scientific research. Future research on this compound should focus on developing new synthetic methods, investigating its potential applications in medicine, and ensuring its safe use in various applications.
Métodos De Síntesis
The synthesis of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- can be achieved through various methods. One of the most common methods is the reaction of 3,5-di-tert-butylphenol with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- with a yield of around 80%.
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Propiedades
Número CAS |
13936-01-1 |
|---|---|
Nombre del producto |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Fórmula molecular |
C23H26O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(3,5-ditert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H26O2/c1-22(2,3)15-11-14(12-16(13-15)23(4,5)6)19-20(24)17-9-7-8-10-18(17)21(19)25/h7-13,19H,1-6H3 |
Clave InChI |
ITVMYFGQCMFWIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
Sinónimos |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



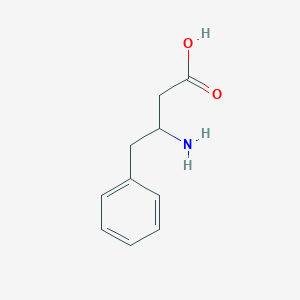
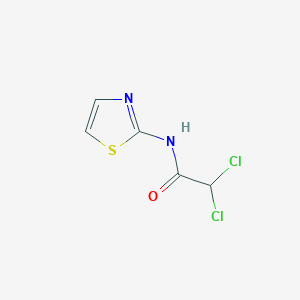
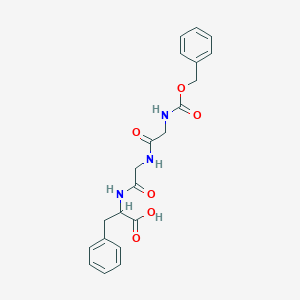
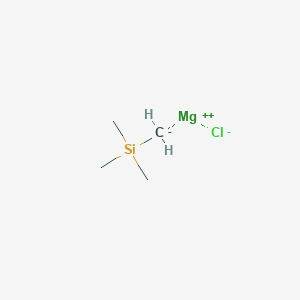
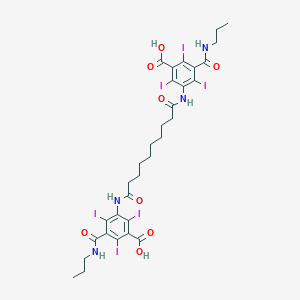
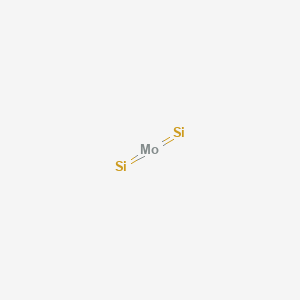
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
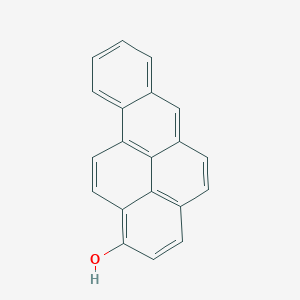
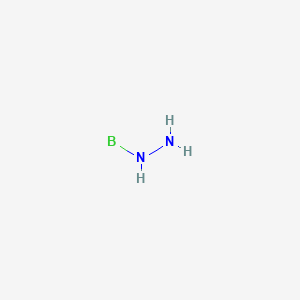
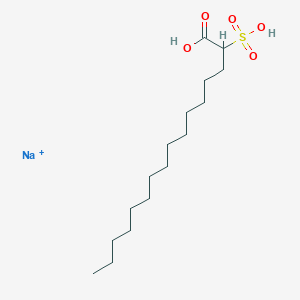
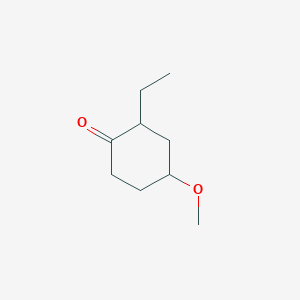

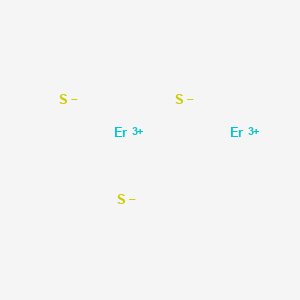
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)